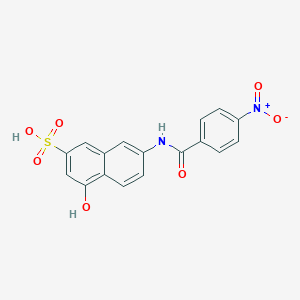

4-Nitrobenzoyl J acid

Description

Properties

CAS No. |

132-88-7 |

|---|---|

Molecular Formula |

C17H12N2O7S |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |

InChI Key |

YKEZWGMBLVPRBW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |

Other CAS No. |

132-88-7 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobenzoyl J Acid and Its Conjugates

Amidation Reactions for N-Acylation of J Acid

The formation of an amide bond between the amino group of J acid and the carbonyl group of 4-nitrobenzoyl chloride is a primary route to synthesizing N-(4-Nitrobenzoyl) J acid. This transformation is a classic example of nucleophilic acyl substitution. Given that the amino group in J acid is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions, N-acylation is often the favored reaction pathway. The presence of N-benzoyl J acid as a commercially available chemical intermediate confirms the viability of this synthetic approach chemicalbook.comjembychemltd.com.

Nucleophilic Acyl Substitution Mechanisms with 4-Nitrobenzoyl Chloride

The reaction proceeds via a well-established two-step addition-elimination mechanism organic-chemistry.orgiitk.ac.in.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the J acid's amino group attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate iitk.ac.injk-sci.com.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, such as an added amine catalyst or another molecule of J acid, removes the proton from the nitrogen atom to yield the final N-acylated product, 4-Nitrobenzoyl J acid, and a hydrochloride salt byproduct jk-sci.com.

This mechanism is fundamental to the reactions of acyl halides with amines to form amides lscollege.ac.in.

Solvent Effects and Reaction Kinetics in Amidation Processes

The choice of solvent significantly impacts the rate and outcome of amidation reactions. Solvents for acylations are typically aprotic to avoid reaction with the acyl chloride.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and acetonitrile (B52724) can be effective. They are capable of solvating the ionic intermediates and can accelerate the reaction rate. However, the yield is not always directly proportional to the polarity of the solvent researchgate.net.

Non-polar Aprotic Solvents: Solvents such as dichloromethane, chloroform, or toluene (B28343) are also widely used. In some cases, reactions are performed in a two-phase system (e.g., water and an organic solvent), particularly under Schotten-Baumann conditions where an aqueous base is used lscollege.ac.inwikipedia.org.

The reaction kinetics are influenced by the solvent's ability to stabilize the transition state and intermediates. Polar aprotic solvents may enhance reaction rates by stabilizing the charged tetrahedral intermediate, as suggested by studies on related acid-catalyzed reactions google.comorgsyn.org.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield of this compound and ensure high selectivity for N-acylation over O-acylation, several parameters must be carefully controlled.

Stoichiometry: Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like pyridine (B92270) or TEA) are used relative to the acyl chloride to neutralize the HCl byproduct iitk.ac.in.

Temperature: Acylation reactions with acyl chlorides are often exothermic and can be performed at room temperature or with initial cooling. Gentle heating may be applied to drive the reaction to completion if the reactants are not sufficiently reactive.

Order of Addition: Slowly adding the 4-nitrobenzoyl chloride to the solution of J acid and the base can help control the reaction temperature and minimize side reactions.

pH Control: Maintaining a neutral or slightly basic pH is critical for selective N-acylation. Under these conditions, the amino group remains a potent nucleophile, while the phenolic hydroxyl group is largely protonated and less reactive.

An illustrative table of how reaction parameters can be optimized is presented below.

| Parameter | Condition | Rationale for N-Acylation Selectivity |

|---|---|---|

| pH / Base | Neutral to slightly basic (pH 7-9), using Pyridine or Triethylamine | The amino group (-NH₂) is more nucleophilic than the hydroxyl group (-OH) under these conditions. The base neutralizes HCl byproduct without significantly deprotonating the -OH group. |

| Temperature | 0°C to Room Temperature | Controls the exothermic reaction, minimizing potential side reactions and degradation of starting materials. |

| Solvent | Aprotic solvents (e.g., Acetone, Dichloromethane, DMF) | Prevents reaction with the acylating agent and can help solubilize reactants. Solvent polarity can influence reaction rate. |

| Reagent Ratio | ~1:1.1 molar ratio of J Acid to 4-Nitrobenzoyl Chloride with >1 equivalent of base | Ensures complete consumption of the J acid while the excess base drives the reaction forward by scavenging HCl. |

Esterification Strategies for O-Acylation of J Acid

While N-acylation is often favored, it is also possible to selectively acylate the phenolic hydroxyl group of J acid to form an ester conjugate. This requires manipulating the reaction conditions to enhance the nucleophilicity of the hydroxyl group relative to the amino group.

Acylation of Hydroxyl Groups with 4-Nitrobenzoyl Chloride

The formation of an ester from a phenol (B47542) and an acyl chloride is a vigorous reaction that also proceeds through a nucleophilic acyl substitution mechanism dyeindustry.com. To achieve selective O-acylation of J acid, two main strategies can be considered.

Schotten-Baumann Conditions: This classic method involves performing the reaction in the presence of a strong aqueous base, such as sodium hydroxide (B78521) iitk.ac.in. The base deprotonates the phenolic hydroxyl group, converting it into a much more reactive phenoxide ion. While the amino group is also present, the highly nucleophilic phenoxide can preferentially react with the 4-nitrobenzoyl chloride. This reaction is often carried out in a biphasic system lscollege.ac.inwikipedia.org.

Acid-Catalyzed O-Acylation: A less common but viable strategy involves conducting the reaction under strongly acidic conditions. In a sufficiently acidic medium, the amino group becomes protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation deactivates the nitrogen, preventing it from acting as a nucleophile. The hydroxyl group, being less basic, remains largely unprotonated and available to react with the acyl chloride, leading to chemoselective O-acylation beilstein-journals.org.

The choice of strategy would depend on the stability of the reactants and the desired product under the specific pH conditions.

An illustrative table comparing conditions for N- vs. O-acylation is presented below.

| Target Product | Favored Condition | Mechanism and Rationale |

|---|---|---|

| N-Acylation (Amide) | Neutral or Weakly Basic (e.g., Pyridine) | -NH₂ group is inherently more nucleophilic than -OH. The base acts as an acid scavenger. |

| O-Acylation (Ester) | Strongly Basic (e.g., NaOH) | -OH is deprotonated to a highly nucleophilic phenoxide (-O⁻), which outcompetes the -NH₂ group. (Schotten-Baumann conditions) |

| O-Acylation (Ester) | Strongly Acidic (e.g., H₂SO₄, TfOH) | -NH₂ group is protonated and deactivated (-NH₃⁺). The -OH group remains free to act as the nucleophile. |

Comparative Analysis of Direct Esterification vs. Acyl Chloride Methods

The formation of a 4-nitrobenzoyl conjugate with J acid typically involves the acylation of the amino group, resulting in an amide bond. However, for the purpose of a comparative analysis as requested, we will consider the esterification of the hydroxyl group of J acid, a common reaction for phenols. The two primary methods for this transformation are direct esterification and the use of an acyl chloride.

Direct Esterification: Often referred to as Fischer-Speier esterification, this method involves reacting the hydroxyl group of J acid directly with 4-nitrobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and typically requires heat and the removal of water to drive the equilibrium towards the product.

Acyl Chloride Method: This approach involves a two-step process. First, 4-nitrobenzoic acid is converted into the more reactive 4-nitrobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with the hydroxyl group of J acid, often in the presence of a base like pyridine or a tertiary amine to neutralize the HCl byproduct. This method is a type of nucleophilic acyl substitution.

The choice between these methods depends on factors such as substrate sensitivity, desired yield, and process conditions. The acyl chloride method is generally preferred for its higher reactivity and irreversible nature, leading to higher yields under milder conditions. In contrast, direct esterification is simpler in terms of reagents but can be limited by the equilibrium and potentially harsh conditions.

| Feature | Direct Esterification (Fischer) | Acyl Chloride Method |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Acyl chloride (pre-formed), alcohol, base (e.g., pyridine) |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution | Nucleophilic acyl substitution |

| Reversibility | Reversible; requires water removal to drive to completion | Irreversible scispace.com |

| Reaction Conditions | Typically requires elevated temperatures and excess alcohol | Often proceeds at room temperature or with gentle heating fishersci.it |

| Byproducts | Water | HCl (neutralized by base) |

| Advantages | Atom economical (fewer reagents), suitable for industrial scale | High yields, faster reaction rates, mild conditions, broad substrate scope fishersci.it |

| Disadvantages | Equilibrium-limited, potentially harsh conditions (strong acid, heat), possible side reactions nih.gov | Requires pre-synthesis of moisture-sensitive acyl chloride, generates stoichiometric waste (base hydrochloride) chemguide.co.uklibretexts.org |

Exploration of Sulfonyl Group Derivatization (Sulfonamide/Sulfonic Ester Formation)

The sulfonic acid moiety (-SO₃H) of the this compound conjugate is a key functional group that can be converted into sulfonamides or sulfonic esters to modify the molecule's properties.

Sulfonamide Formation: The conversion of the sulfonic acid to a sulfonamide (-SO₂NR₂) is a valuable transformation. The traditional route involves converting the sulfonic acid to a sulfonyl chloride (-SO₂Cl) using a chlorinating agent, followed by reaction with a primary or secondary amine. However, this method involves harsh reagents. More contemporary and direct methods have been developed. One such approach involves the direct coupling of sulfonic acid salts with amines using activating agents like triphenylphosphine (B44618) ditriflate. nih.govacs.org Another modern technique employs microwave irradiation to facilitate the reaction between a sulfonic acid sodium salt and an amine in the presence of 2,4,6-trichloro- nih.govsciencedaily.comresearchgate.net-triazine. acs.org These methods avoid the need to isolate the often-unstable sulfonyl chloride intermediate.

Sulfonic Ester Formation (Sulfonylation): The formation of a sulfonic ester (-SO₃R) is another important derivatization. Similar to sulfonamide synthesis, the classic method proceeds via a sulfonyl chloride intermediate which then reacts with an alcohol. google.com Direct methods that bypass the sulfonyl chloride are preferred for their efficiency and milder conditions. A general method for the direct coupling of sulfonic acid salts with alcohols has been developed using triphenylphosphine ditriflate as a reagent, which activates the sulfonic acid for nucleophilic attack by the alcohol. nih.govacs.orgresearchgate.net This approach offers a significant improvement by avoiding hazardous reagents and simplifying the synthetic procedure.

| Derivative | Traditional Method | Modern Direct Method | Key Features of Modern Method |

| Sulfonamide | Sulfonic Acid → Sulfonyl Chloride → Amine Reaction | Direct coupling of sulfonic acid salt and amine | Bypasses hazardous sulfonyl chloride intermediate; often uses activating agents (e.g., triphenylphosphine ditriflate) or microwave assistance. nih.govacs.org |

| Sulfonic Ester | Sulfonic Acid → Sulfonyl Chloride → Alcohol Reaction | Direct coupling of sulfonic acid salt and alcohol | Milder conditions; avoids corrosive reagents; can be performed with polymer-supported reagents for easier purification. nih.govacs.orggoogle.com |

Multi-Step Synthesis Pathways for Complex this compound Architectures

Multi-step synthesis allows for the construction of complex molecules from simpler starting materials by logically sequencing reactions. libretexts.orgmsu.eduvapourtec.com For this compound, its multiple functional groups serve as handles for building more elaborate molecular architectures. A hypothetical multi-step pathway could be designed to selectively modify each functional group.

A plausible synthetic sequence is outlined below:

Amide Formation: The synthesis begins with the selective acylation of the amino group of J acid with 4-nitrobenzoyl chloride to form the core this compound structure. The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective reaction under controlled conditions.

Sulfonamide Synthesis: The sulfonic acid group can then be converted into a sulfonamide. Using a modern direct coupling method, the this compound is reacted with a chosen amine (e.g., morpholine) to introduce a new substituent.

Nitro Group Reduction: The nitro group (-NO₂) on the benzoyl ring is a versatile functional group that can be readily reduced to an amine (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or transfer hydrogenation with agents like formic acid. organic-chemistry.org This step introduces a new reactive site on the molecule.

Further Derivatization: The newly formed aromatic amine can be further functionalized. For example, it could undergo another acylation reaction with a different acyl chloride, be converted into a diazonium salt for subsequent azo coupling, or participate in other amine-specific reactions.

This stepwise approach enables the systematic construction of complex derivatives where each part of the original this compound scaffold is strategically modified. youtube.comyoutube.com

Sustainable Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing this compound and its conjugates. This involves reducing solvent use, employing safer reagents, and using recyclable catalysts.

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is an emerging sustainable technique. nih.gov It often proceeds under solvent-free or low-solvent conditions, reducing waste and energy consumption.

The formation of the amide bond in this compound is well-suited for mechanosynthesis. Studies have demonstrated the successful synthesis of various amides by ball milling carboxylic acids directly with amines, often with an activating agent, or by reacting esters with an ammonia (B1221849) source. nih.govorganic-chemistry.orgresearchgate.net This solvent-free approach offers a significant green advantage over traditional solution-phase syntheses, which require large volumes of often-volatile organic solvents. The reaction of 4-nitrobenzoic acid with the amino group of J acid via mechanochemical activation represents a promising and environmentally friendly alternative to conventional methods. organic-chemistry.orgorganic-chemistry.org

The development of green solvents and recyclable catalysts is crucial for sustainable chemical production.

Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives include:

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. A DES formed from choline (B1196258) chloride and zinc chloride can act as both a recyclable Lewis acid catalyst and a green solvent for acylation reactions. rsc.org

Ionic Liquids (ILs): Salts that are liquid at low temperatures, ionic liquids are non-volatile and can be designed to act as both solvent and catalyst. For example, 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) has been used as a nitrating agent in a solvent-free system. organic-chemistry.org Sulfonic acid-functionalized ionic liquids have also been developed as reusable catalysts for esterification. mdpi.com

Green Catalysts: The use of heterogeneous (solid) catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and recycled.

Solid Acid Catalysts: For reactions like esterification or Friedel-Crafts acylation, traditional corrosive and non-reusable catalysts like H₂SO₄ or AlCl₃ are being replaced. begellhouse.com Greener alternatives include zeolites, clays, and solid-supported acids like Amberlyst-15 (a sulfonic acid resin) or H₃PO₄ on a TiO₂-ZrO₂ support. scispace.comsciencedaily.comresearchgate.net These catalysts are highly efficient, reusable, and significantly reduce corrosive waste streams. sciencedaily.comacs.orgorganic-chemistry.org

Solvent-Free Conditions: Eliminating the solvent entirely is often the most sustainable option. Many reactions can be performed neat, sometimes with microwave irradiation to provide energy efficiently and shorten reaction times. dtic.milresearchgate.net For instance, the solvent-free synthesis of nitroaromatic compounds and the reduction of nitro groups have been successfully demonstrated using microwave-assisted protocols. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific chemical shift data, coupling constants, and spectral interpretations for 4-Nitrobenzoyl J acid are not documented in the available literature.

No published ¹H NMR spectra or associated data for this compound were found.

No published ¹³C NMR spectra or chemical shift assignments for this compound were found.

There are no available studies utilizing 2D NMR techniques for the structural analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While the characteristic vibrational frequencies for the functional groups present in this compound (nitro, carbonyl, amide, and sulfonic acid moieties) can be predicted based on general principles of IR spectroscopy, specific experimental data for the compound itself is unavailable.

No experimentally obtained IR spectrum for this compound is available to confirm the precise wavenumbers of its functional group vibrations.

There are no published studies that use IR spectroscopy to investigate the specific hydrogen bonding network within this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and elemental composition, and offering deep insights into its structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). This high precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₁₇H₁₂N₂O₇S, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis provides an experimentally measured mass that can be compared against this theoretical value. A close match between the experimental and theoretical mass verifies the proposed elemental composition, lending strong support to the compound's identity.

Table 1: Theoretical Mass Calculation for this compound (C₁₇H₁₂N₂O₇S)

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 7 | 15.994915 | 111.964405 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | Theoretical Monoisotopic Mass | 388.036864 |

Electrospray Ionization (ESI) and Other Ionization Techniques

Due to its high polarity, thermal lability, and the presence of acidic and basic functional groups, Electrospray Ionization (ESI) is the most suitable ionization technique for analyzing this compound. ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

The compound can be analyzed in both positive and negative ion modes:

Negative Ion Mode (ESI-): This is typically the preferred mode for this compound due to the presence of the highly acidic sulfonic acid group (-SO₃H) and the phenolic hydroxyl group (-OH). In solution, these groups readily deprotonate to form anions. The primary ion observed would be the singly charged deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus the mass of a proton. A doubly charged ion, [M-2H]²⁻, may also be observed due to the deprotonation of both the sulfonic and hydroxyl groups.

Positive Ion Mode (ESI+): Ionization in positive mode is also possible, primarily through the protonation of the secondary amine group (-NH-). This would yield the protonated molecule, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the compound's structure by inducing fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 387.0290) would likely proceed through several characteristic pathways based on its functional groups.

Key fragmentation pathways for the [M-H]⁻ ion include:

Loss of Sulfur Trioxide: A common fragmentation for sulfonic acids is the neutral loss of SO₃ (79.9568 Da) from the sulfonate group.

Amide Bond Cleavage: The amide linkage is a predictable site of fragmentation, which can occur in two ways, yielding ions representative of the original J acid and 4-nitrobenzoic acid moieties.

Loss of Nitro Group Fragments: The nitroaromatic portion can undergo fragmentation through the loss of a nitro radical (•NO₂, 45.9929 Da) or nitric oxide (•NO, 29.9979 Da).

Decarbonylation/Decarboxylation: Cleavage adjacent to the carbonyl group can result in the loss of carbon monoxide (CO, 27.9949 Da) or, following rearrangement, carbon dioxide (CO₂, 43.9898 Da).

Table 2: Predicted MS/MS Fragmentation of this compound Precursor Ion [M-H]⁻ (m/z 387.0290)

| Proposed Fragment | Neutral Loss | Fragment m/z (Theoretical) | Description |

|---|---|---|---|

| [C₁₇H₁₁N₂O₄]⁻ | SO₃ | 307.0724 | Loss of sulfur trioxide from the sulfonate group. |

| [C₁₀H₈NO₄S]⁻ | C₇H₃NO₂ | 238.0129 | Amide cleavage, yielding the J acid sulfonate anion. |

| [C₇H₄NO₃]⁻ | C₁₀H₇NO₄S | 150.0197 | Amide cleavage, yielding the 4-nitrobenzoate (B1230335) anion. |

| [C₁₇H₁₁N₁O₅S]⁻ | NO | 357.0340 | Loss of nitric oxide from the nitro group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic properties of this compound. The absorption of ultraviolet and visible light by the molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a direct consequence of the compound's extensive chromophoric system.

Analysis of π-π Transitions and Charge Transfer Bands*

The molecular structure of this compound contains multiple chromophores, including the naphthalene (B1677914) ring system and the nitrophenyl group, linked by an amide bridge. This extended π-conjugated system gives rise to several distinct electronic transitions.

π-π* Transitions: Intense absorption bands, typically in the UV region (200-350 nm), are expected due to π-π* transitions within the aromatic naphthalene and benzene (B151609) rings. The naphthalene moiety itself possesses strong absorptions characteristic of its polycyclic aromatic structure.

n-π* Transitions: Weaker absorption bands may arise from n-π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro, carbonyl, hydroxyl, and sulfonic acid groups, as well as the nitrogen of the amide group.

Intramolecular Charge Transfer (ICT): A key feature of the spectrum is the likely presence of a strong intramolecular charge transfer (ICT) band. The J acid moiety, with its electron-donating hydroxyl (-OH) and amino (-NH-) groups, acts as an electron donor. The 4-nitrobenzoyl moiety, containing the electron-withdrawing nitro (-NO₂) and carbonyl (-CO-) groups, functions as an electron acceptor. Upon absorption of light, an electron can be transferred from the donor part of the molecule to the acceptor part. This ICT transition typically results in a strong, broad absorption band at a longer wavelength (in the near-UV or visible region), which is responsible for the color of the compound. The energy of this transition is lower than that of the localized π-π* transitions within the individual aromatic rings. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Wavelength Range | Type of Transition | Associated Chromophore(s) |

|---|---|---|

| ~220-280 nm | π → π* | Benzene ring of the nitrobenzoyl moiety. nih.gov |

| ~280-350 nm | π → π* | Naphthalene ring system of the J acid moiety. |

Influence of Solvent Polarity on Electronic Spectra

The position, intensity, and shape of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgresearchgate.net This effect is particularly pronounced for the ICT band.

The ground state of the molecule has a certain degree of charge separation, but the excited state, formed after the intramolecular charge transfer, is significantly more polar. The influence of solvent polarity can be summarized as follows:

Polar Solvents: Polar solvents will stabilize the more polar excited state to a greater extent than the less polar ground state. wikipedia.org This differential stabilization lowers the energy gap between the ground and excited states.

Bathochromic Shift (Red Shift): As the energy required for the electronic transition decreases, the molecule absorbs light of a longer wavelength. Therefore, an increase in solvent polarity is predicted to cause a bathochromic shift (a shift to longer wavelengths) in the λmax of the ICT band. wikipedia.orguludag.edu.tr This behavior is classified as positive solvatochromism.

By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar water), the positive solvatochromic nature of this compound can be confirmed, providing further evidence of the significant charge-transfer character of its principal electronic transition.

X-ray Crystallography for Precise Solid-State Structure Determination

The molecular structure of 4-nitro-N-(4-nitrobenzoyl)benzamide has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The crystallographic data provides a detailed picture of the molecule's geometry in the solid state. researchgate.net

The refinement of the crystal structure data allows for the precise determination of the unit cell dimensions and other key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-N-(4-nitrobenzoyl)benzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃O₆ |

| Formula Weight (Mᵣ) | 315.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.4757 (7) |

| b (Å) | 8.5170 (6) |

| c (Å) | 24.6285 (17) |

| V (ų) | 2826.7 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.482 |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 |

| Final R indices [I > 2σ(I)] | R = 0.065 |

This interactive table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction study of 4-nitro-N-(4-nitrobenzoyl)benzamide.

The crystal packing of 4-nitrobenzoyl derivatives is significantly influenced by a network of intermolecular interactions. In the crystal structure of 4-nitro-N-(4-nitrobenzoyl)benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming distinct chains along the b-axis. researchgate.net These directional interactions are crucial in dictating the supramolecular architecture.

Table 2: Hydrogen Bond Geometry in a Related 4-Nitrobenzoic Acid Adduct nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H···O | 0.84 | 1.80 | 2.63 | 170 |

| N-H···O | 0.87 | 2.15 | 2.98 | 160 |

| N-H···N | 0.87 | 2.25 | 3.10 | 165 |

This table presents typical hydrogen bond parameters from the crystal structure of a 3-aminobenzoic acid and 4-nitrobenzoic acid adduct, illustrating the types of interactions that stabilize such crystals. Data is representative.

The conformation of a molecule in the solid state is defined by its torsion angles, which describe the rotation around single bonds. X-ray crystallography provides precise values for these angles.

The orientation of the nitro group relative to the benzene ring is another important conformational feature. In many para-substituted nitrobenzene (B124822) derivatives, the nitro group is often twisted slightly out of the plane of the aromatic ring due to intermolecular forces in the crystal. mdpi.com For instance, in the 3-aminobenzoic acid–4-nitrobenzoic acid adduct, the nitro group is twisted from its attached ring by 4.40 (8)°. nih.gov This slight deviation from coplanarity is a common feature, as perfect planarity is easily disrupted by packing forces. mdpi.com

Table 3: Selected Torsion and Dihedral Angles (°) in 4-Nitro-N-(4-nitrobenzoyl)benzamide researchgate.net

| Angle Description | Value (°) |

| Dihedral angle between Benzene Ring 1 and Central Plane | 37.17 (15) |

| Dihedral angle between Benzene Ring 2 and Central Plane | 28.58 (19) |

| Dihedral angle between the two Benzene Rings | 17.8 (2) |

| C—N—C—O Torsion Angle | 14.3 (6) |

This table details key torsion and dihedral angles that define the non-planar, curved conformation of 4-nitro-N-(4-nitrobenzoyl)benzamide in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Nitrobenzoyl J Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. However, specific studies detailing these calculations for 4-Nitrobenzoyl J acid are not available. Such studies would typically involve the following analyses:

Geometry Optimization and Energy Minimization Studies

This fundamental step in computational analysis determines the most stable three-dimensional conformation of a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This information is crucial for understanding the molecule's shape and steric properties. Without specific research, no data table of optimized geometrical parameters can be provided.

Vibrational Frequency Predictions and Comparison with Experimental IR Data

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. By comparing these theoretical predictions with experimental IR data, researchers can confirm the molecular structure and the accuracy of the computational model. For this compound, this would help in assigning the various vibrational modes to specific functional groups, such as the nitro (NO₂), carbonyl (C=O), sulfonic acid (SO₃H), and hydroxyl (-OH) groups. No published data comparing the theoretical and experimental vibrational frequencies for this specific compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, an analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. Specific HOMO-LUMO energy values and the corresponding energy gap for this compound are not documented in the searched literature.

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. Local descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. Such detailed reactivity analysis for this compound is not present in the available scientific papers.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP analysis would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions. No published MEP surface analysis for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics in Solution

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, particularly in a solvent environment. MD simulations could provide information on the conformational flexibility of this compound, its solvation properties, and how it interacts with other molecules in a solution. This is particularly relevant for understanding the behavior of dyes in various applications. However, the scientific literature search did not yield any studies on the MD simulations of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational methodologies used to correlate the structural or property-based descriptors of a chemical compound with its biological activity or physicochemical properties, respectively. While specific QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be readily applied to predict its behavior. Such models are crucial in fields like dye chemistry and environmental science for designing new dyes with desired properties and for assessing their potential environmental impact. nih.govresearchgate.net

A typical QSAR/QSPR study for a system involving this compound would involve several key steps. First, a dataset of compounds structurally related to this compound would be compiled, along with their experimentally determined activities (for QSAR) or properties (for QSPR). The activity could be, for example, the dye's binding affinity to a particular fabric, its lightfastness, or its toxicity to a specific organism. bogazici.edu.tr The property could be its absorption maximum (λmax), solubility, or degradation rate. nih.govmdpi.com

Next, a wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the Balaban index or molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov

Geometrical (3D) descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and molar refractivity.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between the descriptors (independent variables) and the activity/property (dependent variable). nih.govnih.gov The goal is to find a statistically robust equation that can accurately predict the activity or property of new, unsynthesized compounds based solely on their calculated descriptors.

For this compound, a hypothetical QSPR model predicting its maximum absorption wavelength (λmax) could be developed. The model would likely identify descriptors related to the extent of the conjugated π-system and the electronic influence of the nitro group and the sulfonic acid group as being significant.

To illustrate, a hypothetical QSPR model for a series of related azo dyes might take the following form:

λmax = β₀ + (β₁ × HOMO) + (β₂ × LogP) + (β₃ × Surface Area)

Where β values are the regression coefficients determined by the statistical analysis.

Table 1: Hypothetical Descriptors and Predicted Property for a QSPR Model of this compound Analogs

| Compound | HOMO (eV) | LogP | Molecular Surface Area (Ų) | Predicted λmax (nm) |

| Analog 1 | -6.2 | 3.1 | 450 | 485 |

| Analog 2 | -6.5 | 2.8 | 430 | 470 |

| This compound (Hypothetical) | -6.8 | 3.5 | 480 | 505 |

| Analog 3 | -7.1 | 3.9 | 500 | 520 |

This table is for illustrative purposes only. The descriptor values and predicted property are hypothetical and intended to demonstrate the concept of a QSPR model.

The development of such models for this compound would enable the in silico screening of new derivatives with potentially enhanced properties, such as improved color characteristics or reduced environmental toxicity, thereby guiding synthetic efforts and minimizing experimental costs. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry provides indispensable tools for predicting the spectroscopic parameters of molecules like this compound, aiding in their structural elucidation and the interpretation of experimental data.

NMR Spectroscopy Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a standard application of computational chemistry. rsc.orgscispace.com Density Functional Theory (DFT) is a widely used method for this purpose. arxiv.org The process involves first optimizing the three-dimensional geometry of the molecule at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). nih.gov Following geometry optimization, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scispace.com

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

For a complex molecule like this compound, with its multiple aromatic rings and substituents, computational predictions can be invaluable for assigning specific signals in the experimental spectrum, which can often be crowded and difficult to interpret.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1' (C=O) | 168.5 | 167.9 |

| C4' (C-NO₂) | 150.2 | 149.8 |

| C7 (C-NH) | 142.1 | 141.5 |

| C2 (C-SO₃H) | 135.8 | 135.2 |

| C4 (C-OH) | 155.4 | 154.9 |

This table is for illustrative purposes only. The chemical shift values are hypothetical and intended to demonstrate the application of computational NMR prediction.

UV-Vis Spectroscopy Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukbeilstein-journals.orgd-nb.info This method calculates the energies of electronic excitations from the ground state to various excited states. The calculation provides the excitation energy, which corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength, which is related to the intensity of the absorption band. soton.ac.uk

Similar to NMR prediction, the first step is to obtain an optimized ground-state geometry of this compound. Then, a TD-DFT calculation is performed to compute the vertical excitation energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining accurate predictions for dyes, as the solvent can significantly influence the electronic transitions. beilstein-journals.orgd-nb.info

For this compound, TD-DFT calculations would likely predict strong absorptions in the visible region, corresponding to π→π* transitions within the extensive conjugated system of the naphthalene (B1677914) and benzoyl rings. The nitro group, being a strong electron-withdrawing group, and the hydroxyl and amino groups, being electron-donating, are expected to create a significant intramolecular charge-transfer character in the main electronic transition, which governs its color. rsc.org

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 502 | 0.85 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 345 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 298 | 0.45 | HOMO → LUMO+1 |

This table is for illustrative purposes only. The predicted spectral data are hypothetical and intended to demonstrate the output of a TD-DFT calculation.

These computational tools, while not replacing experimental measurement, provide deep insights into the structure-property relationships of this compound at a molecular level, guiding further research and application.

Reaction Mechanisms and Reactivity Studies of 4 Nitrobenzoyl J Acid

Hydrolysis Reactions and Stability Profiling under Diverse Conditions

The stability of 4-Nitrobenzoyl J acid is critically dependent on the pH and temperature of its environment, primarily due to the susceptibility of the amide bond to hydrolysis. While specific kinetic data for this compound is not extensively published, the hydrolysis mechanisms can be inferred from studies of similar compounds like 4-nitrophenyl esters and amides.

The hydrolysis can proceed through several pH-dependent mechanisms chemrxiv.org:

Acid-Catalyzed Hydrolysis: At low pH, the reaction is catalyzed by hydronium ions. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

pH-Independent Hydrolysis: In the neutral pH range, a spontaneous, uncatalyzed hydrolysis by water can occur. This pathway is generally slower than the acid- or base-catalyzed routes.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. This is often the most rapid hydrolysis pathway. The amide bond is cleaved to yield 4-nitrobenzoic acid and J acid amine.

The stability of the compound is also temperature-dependent. As with most chemical reactions, the rate of hydrolysis increases with temperature. The stability of related pegylated 4-nitrobenzoic acid esters was evaluated, and they were found to be stable at room temperature for extended periods when kept in the dark. rsc.org However, elevated temperatures, especially in combination with acidic or basic conditions, will accelerate degradation. researchgate.netmdpi.com

Table 1: Predicted Hydrolysis Behavior of this compound under Various Conditions

| Condition | Predominant Mechanism | Relative Rate | Products |

|---|---|---|---|

| Strongly Acidic (pH < 3) | Specific Acid Catalysis | Fast | 4-Nitrobenzoic Acid + J Acid Amine |

| Neutral (pH ~7) | Uncatalyzed Water Attack | Slow | 4-Nitrobenzoic Acid + J Acid Amine |

| Strongly Basic (pH > 11) | Bimolecular Nucleophilic Attack | Very Fast | 4-Nitrobenzoate (B1230335) + J Acid Amine |

This table is predictive, based on the behavior of analogous compounds.

Electrophilic Aromatic Substitution on the Naphthol Ring

The naphthol ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. However, the sulfonic acid group and the bulky 4-nitrobenzoyl amino group are deactivating and will direct incoming electrophiles. The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents are crucial:

Hydroxyl (-OH): A powerful activating, ortho-, para-director.

Sulfonic Acid (-SO₃H): A deactivating, meta-director. researchgate.net

Acylamino (-NH-CO-Ar): An activating, ortho-, para-director (though less activating than -OH).

Given the positions of these groups in J acid, the hydroxyl group at C-7 and the acylamino group at C-6 will primarily direct incoming electrophiles to the C-8 and C-5 positions. However, the sulfonic acid at C-5 will sterically hinder and electronically disfavor substitution at that position. Therefore, the most likely position for electrophilic attack is the C-8 position, which is ortho to the activating hydroxyl group. Reactions like nitration or halogenation would be expected to yield the 8-substituted derivative. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Nucleophilic Reactivity at the Carbonyl and Nitro Groups

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon and the aromatic ring bearing the nitro group.

Carbonyl Group: The carbonyl carbon of the amide linkage is electrophilic. The presence of the electron-withdrawing nitro group on the benzoyl ring further increases this electrophilicity. jocpr.com However, amides are generally less reactive towards nucleophiles than corresponding acid chlorides or esters. msu.edu Strong nucleophiles can attack the carbonyl carbon, but this often leads to hydrolysis, as discussed previously. In mechanochemical studies, the reaction between 4-nitrobenzoyl azide (B81097) and an amine proceeds via nucleophilic substitution at the carbonyl group, which is accelerated by base catalysis. rsc.org

Nitro Group: The nitro group itself does not typically undergo direct nucleophilic substitution. However, it strongly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNA_r). Nucleophiles can attack the carbon atoms ortho and para to the nitro group. In this case, attack could occur at the C-1 (ipso-substitution of the carbonyl group, which is unlikely) or C-3/C-5 positions of the benzoyl ring. This type of reaction generally requires a strong nucleophile and may require forcing conditions.

Reduction Reactions of the Nitro Group and Subsequent Transformations

The reduction of the aryl nitro group is one of the most important transformations for compounds like this compound. The resulting aromatic amine is a versatile intermediate for further synthesis, such as in the creation of dyes or other complex molecules. masterorganicchemistry.com The reduction can be achieved using a variety of reagents and conditions, leading to different products. wikipedia.org

Common methods for reducing an aromatic nitro group to a primary amine (-NH₂) include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.com This method is highly efficient but may also reduce other functional groups if present.

Metal-Acid Systems: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a milder alternative for reducing nitro groups to amines. researchgate.net

The reduction can sometimes be stopped at intermediate stages. For instance, controlled reduction can yield hydroxylamines or azo compounds. wikipedia.org Once the nitro group is reduced to an amine (forming 4-Aminobenzoyl J acid), this new amino group can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts, which are themselves highly versatile intermediates.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | RT, 1-4 atm H₂ | Amine | High efficiency, but can dehalogenate or reduce other groups. commonorganicchemistry.com |

| Fe, HCl | Reflux | Amine | Classical and cost-effective method. masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral | Amine | A mild method that tolerates many other functional groups. wikipedia.org |

| Na₂S₂O₄ | Aqueous, heat | Amine | Useful when acidic or hydrogenation conditions are not suitable. researchgate.net |

| LiAlH₄ | Anhydrous ether/THF | Azo compound | Not suitable for preparing anilines from nitroarenes. commonorganicchemistry.com |

Cyclization and Rearrangement Pathways involving 4-Nitrobenzoyl Moieties

The 4-nitrobenzoyl group can participate in various intramolecular cyclization and rearrangement reactions, often following an initial transformation like the reduction of the nitro group. For example, N-(2-nitrobenzoyl)amides can undergo reductive N-heterocyclization, catalyzed by transition metals, to form quinazolinone derivatives. acs.org Although the nitro group in this compound is in the para position, analogous cyclizations could be envisioned if other reactive groups were present in the ortho position.

Rearrangements like the Cloke-Wilson rearrangement can occur in systems containing cyclopropyl (B3062369) ketones, though this is not directly applicable to the parent structure of this compound itself without significant modification. scribd.com More relevant are intramolecular cyclization strategies that can lock the molecule's conformation. For instance, in related molecules, intramolecular cyclization has been used to form dihydrobenzofuran rings to improve stability and biological activity. nih.gov Such a strategy could potentially be applied to this compound if a suitable ortho-substituent were present on the J acid's naphthol ring.

Influence of the Sulfonic Acid Group on Reactivity and Selectivity

The sulfonic acid group (-SO₃H) exerts a profound influence on the physical properties and chemical reactivity of this compound.

Solubility: The primary role of the sulfonic acid group is to confer high water solubility, a critical property for its application in aqueous media, such as in dyeing processes.

Electronic Effects: The sulfonyl group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. researchgate.net As a meta-director, it deactivates the naphthalene (B1677914) ring, making substitution more difficult than it would be otherwise. Its presence at C-5 deactivates the ortho (C-4, C-6) and para (C-2) positions relative to it.

Acidity: The sulfonic acid is a strong acid, meaning it will be deprotonated (as -SO₃⁻) in all but the most strongly acidic solutions. This anionic form is even more deactivating towards electrophilic attack than the neutral -SO₃H group.

Steric Hindrance: The bulky nature of the sulfonic acid group can sterically hinder attack at adjacent positions, particularly the C-4 and C-6 positions of the naphthalene ring. This steric effect, combined with its electronic deactivation, reinforces the directing effects of the other substituents towards the C-8 position.

Synthesis and Investigation of 4 Nitrobenzoyl J Acid Derivatives and Analogues

Modification of the 4-Nitrobenzoyl Moiety (e.g., substituents on the phenyl ring)

The 4-nitrobenzoyl moiety serves as a foundational component in the structure of 4-Nitrobenzoyl J acid, and its modification through the introduction of various substituents on the phenyl ring can significantly alter the chemical and physical properties of the resulting derivatives. The synthesis of such derivatives typically involves the reaction of J acid with a modified benzoyl chloride. The nature and position of the substituent on the phenyl ring—whether it is an electron-donating or electron-withdrawing group—can influence the reactivity of the benzoyl chloride and the spectroscopic properties of the final compound.

For instance, the synthesis of various benzoylthioureido phenyl derivatives has been achieved by first converting substituted benzoic acids into their corresponding acid chlorides. nih.gov These acid chlorides are then reacted with ammonium (B1175870) thiocyanate to produce key benzoyl isothiocyanate intermediates, which can subsequently be reacted with amino-containing compounds. nih.gov This general methodology can be adapted for J acid. Modifications on the benzoyl moiety include substituents such as 3-chloro, 3,4-dichloro, or 3-bromo groups. nih.gov

The general synthetic pathway for these modifications is outlined below:

Acid Chloride Formation : A substituted benzoic acid (e.g., 3-chlorobenzoic acid, 3,4-dichlorobenzoic acid) is converted to its more reactive acid chloride derivative.

Isothiocyanate Intermediate : The substituted benzoyl chloride is reacted with a thiocyanate salt, such as ammonium thiocyanate, to form a substituted benzoyl isothiocyanate. nih.gov

Coupling Reaction : The intermediate is then coupled with J acid. The amino group of J acid attacks the electrophilic carbon of the isothiocyanate group to form the final derivative.

The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in areas like dye chemistry and the development of bioactive molecules.

Diversification of the Naphthol Sulfonic Acid Backbone (e.g., positional isomers, related naphthols)

Diversification of the this compound structure can be effectively achieved by altering the naphthol sulfonic acid backbone. J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) is one of many aminonaphthol sulfonic acids used in dye synthesis, and replacing it with its positional isomers or other related naphthols provides a route to a wide array of analogues with different properties.

Isomers of J acid, such as Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid) or Laurent acid (1-naphthylamine-5-sulfonic acid), can be used as the coupling component with 4-nitrobenzoyl chloride. The position of the amino, hydroxyl, and sulfonic acid groups on the naphthalene (B1677914) ring is critical in determining the final compound's color, solubility, and affinity for substrates. For example, the synthesis of azo dyes often involves the coupling of a diazotized amine with a naphthol derivative, and the choice of the specific naphthol isomer dictates the resulting spectroscopic properties. iiardjournals.org

The synthesis of related analogues can be exemplified by the preparation of other 4-nitro-benzoate derivatives where 4-nitrobenzoyl chloride is reacted with different phenolic compounds, such as resorcinol or p-cresol, in the presence of a base like sodium hydroxide (B78521). researchgate.net This approach can be extended to various naphthol sulfonic acids, leading to a library of compounds where the J acid backbone is systematically varied. The use of 1-amino-2-naphthol-4-sulfonic acid, another isomer, has been reported in the functionalization of graphene oxide, highlighting the chemical accessibility and utility of different naphthol sulfonic acid backbones. sciforum.net

Preparation and Analysis of Isomeric Forms (e.g., N- vs. O-acylated J acid)

J acid possesses two primary nucleophilic sites available for acylation by 4-nitrobenzoyl chloride: the amino group (-NH₂) and the hydroxyl group (-OH). This leads to the potential formation of two distinct isomeric products: the N-acylated derivative and the O-acylated derivative. The control of selectivity between N- and O-acylation is a significant challenge in the synthesis and is highly dependent on the reaction conditions.

The relative reactivity of the amino and hydroxyl groups is pH-dependent. In acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which significantly reduces its nucleophilicity. mdpi.com This favors O-acylation of the hydroxyl group. Conversely, under neutral or basic conditions, the amino group is deprotonated and typically more nucleophilic than the hydroxyl group, leading predominantly to N-acylation. nih.gov

The choice of solvent and coupling agents can also influence the reaction pathway. For instance, in the acylation of chitosan, a polymer with both amino and hydroxyl groups, the use of coupling systems like 1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide hydrochloride (EDC) versus an EDC/N-hydroxysulfosuccinimide (EDC/NHS) system can alter the ratio of N- to O-acylation. mdpi.com

Analytical Characterization: Distinguishing between the N- and O-acylated isomers is crucial and is typically achieved using spectroscopic methods.

Infrared (IR) Spectroscopy : N-acylation is confirmed by the presence of a characteristic amide I (C=O stretching) band around 1640 cm⁻¹. O-acylation is indicated by an ester C=O stretching band at a higher frequency, typically around 1740 cm⁻¹, along with ester C-O stretching bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR, along with 2D techniques like HMQC, can definitively establish the structure. Acylation causes a significant downfield shift of the proton (or carbon) attached to the acylated atom. For N-acylation, the proton on the nitrogen will form an amide N-H, while for O-acylation, the phenolic O-H signal will disappear and be replaced by signals corresponding to the acyl group.

Studies on N-acylated o-hydroxylaminobenzaldehydes have shown that these molecules can exist in equilibrium between open-chain and cyclic tautomeric forms, a complexity that could also be relevant for acylated J acid derivatives. redalyc.org

Conjugation with Amino Acids and Peptides

The conjugation of this compound with amino acids and peptides represents a strategy to create hybrid molecules with potentially enhanced biological activities or tailored properties. nih.gov The 4-nitrobenzoyl group can be activated for coupling, or the J acid moiety can be modified to link with amino acid or peptide chains. The process typically involves forming a stable amide bond between the carboxyl group of an amino acid and the amino group of J acid, or vice-versa.

A common method for this conjugation is the use of coupling agents like carbodiimides (e.g., EDCI) and additives like N-hydroxysuccinimide (HOBt) or its analogues. mdpi.com These reagents activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. For example, the synthesis of Lys-quinazolinone conjugates involved coupling with an amino acid using DIEA as a base and EDCI/HOBt as coupling agents. nih.gov

Alternatively, 4-nitrobenzoyl chloride can be used to acylate the N-terminus of a peptide or the side chain of an amino acid like lysine. The reactivity of acyl fluorides has been shown to be superior to NHS esters for antibody conjugation, suggesting that 4-azidobenzoyl fluoride provides higher efficacy for linking to lysine residues than 4-azidobenzoic acid NHS ester. nih.gov This highlights the importance of the choice of activating group on the benzoyl moiety for efficient conjugation. nih.gov

The resulting conjugates merge the structural features of the dye-like J acid derivative with the biochemical properties of the amino acid or peptide. This can facilitate transport across cell membranes or enable targeting of specific biological structures. nih.gov

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

This compound is an excellent candidate for use as a ligand in coordination chemistry due to the presence of multiple potential donor atoms, including the nitrogen of the amino group, the oxygen of the hydroxyl and sulfonic acid groups, and the nitrogen and oxygen atoms of the 4-nitrobenzoyl moiety. These sites can coordinate with various metal ions to form stable metal complexes. The synthesis of such complexes is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often with heating to facilitate the reaction. iiardjournals.orgsysrevpharm.org

The stoichiometry of the resulting complexes, commonly in a 1:2 (metal:ligand) ratio, can be determined through elemental analysis. sysrevpharm.org The general procedure involves dissolving the metal salt (e.g., chlorides, nitrates, or sulfates of transition metals like Co(II), Ni(II), Cu(II), Mn(II), Zn(II)) and the ligand in a solvent like ethanol and refluxing the mixture for several hours. sysrevpharm.org The resulting precipitate is then filtered, washed, and dried.

Ligand Binding Modes and Coordination Chemistry

The way in which this compound binds to a metal center (its binding mode) is critical to the structure and properties of the resulting complex. As a multidentate ligand, it can coordinate to a metal ion in several ways:

Monodentate : Binding through a single donor atom, for example, the oxygen of the deprotonated hydroxyl group.

Bidentate : Binding through two donor atoms simultaneously. A common bidentate coordination mode for similar ligands involves the formation of a stable five- or six-membered ring. For this compound, this could involve the amino nitrogen and the hydroxyl oxygen (O, N-chelation) or atoms from the benzoyl group.

Bridging : The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other co-ligands. rsc.org In many complexes with related ligands, the metal ion adopts a tetrahedral or octahedral geometry, with coordination sites occupied by the ligand and, in some cases, water molecules or other counter-ions. researchgate.netnih.gov For example, in magnesium formate complexes, the formate ligand acts as a monoanionic monodentate ligand, with the remaining coordination sites on the octahedrally coordinated magnesium being occupied by water and oxygen atoms from adjacent formate ligands. nih.gov

Spectroscopic and Magnetic Characterization of Metal Complexes

The characterization of metal complexes of this compound is essential to confirm their structure and understand their electronic and magnetic properties. A combination of spectroscopic techniques and magnetic measurements is typically employed.

Spectroscopic Characterization:

FTIR Spectroscopy : Comparison of the IR spectrum of the free ligand with that of the metal complexes provides evidence of coordination. A shift in the vibrational frequencies of the functional groups involved in binding (e.g., -OH, -NH₂, C=O) indicates their participation in complex formation. A shift in the ν(C=O) or ν(N-H) bands to lower or higher wavenumbers is a strong indicator of coordination.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The absorption bands in the UV-Vis region are due to electronic transitions. These can be categorized as ligand-centered (π→π* and n→π*) transitions or metal-centered (d-d) transitions. lumenlearning.com The d-d transitions are typically weak and their energy corresponds to the crystal field splitting (Δoct), which provides insight into the ligand field strength and the color of the complex. lumenlearning.com The formation of a complex often leads to a shift in the absorption maximum (λmax) of the ligand. iiardjournals.org

Magnetic Characterization:

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the metal center of the complex. lumenlearning.com This information helps in distinguishing between high-spin and low-spin configurations in octahedral complexes and confirming the geometry of the complex. Paramagnetic complexes, which have unpaired electrons, are attracted to a magnetic field, whereas diamagnetic complexes, with no unpaired electrons, are weakly repelled. lumenlearning.comdalalinstitute.com The measured magnetic moment can be compared to the theoretical "spin-only" value to infer the electronic configuration of the metal ion. For instance, magnetic measurements can substantiate antiferromagnetic or ferromagnetic interactions between a paramagnetic metal ion and a radical ligand. researchgate.net

Thermodynamic Studies of Complex Formation

The spontaneity of complex formation is indicated by the Gibbs free energy change; a negative ΔG value signifies a spontaneous process. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction. A negative ΔH (exothermic process) suggests the formation of strong, stable metal-ligand bonds, which is a common characteristic in the complexation of transition metals with organic ligands impactfactor.org. Conversely, a positive ΔH (endothermic process) would indicate that the bond formation is energetically unfavorable and requires an energy input from the surroundings. The entropy change (ΔS) provides information about the change in randomness or disorder of the system upon complexation. A positive ΔS value, indicating an increase in disorder, is often a significant driving force for the formation of chelate complexes, a phenomenon known as the chelate effect. This increase in entropy is typically due to the release of solvent molecules from the coordination sphere of the metal ion as the ligand binds to it.

Detailed research into the thermodynamic properties of metal complexes with ligands analogous to this compound, such as Schiff bases derived from 4-benzoyl-1-(p-nitrophenyl)-3-methyl-2-pyrazolin-5-one, reveals important trends. Studies conducted using techniques like the Calvin-Bjerrum pH-metric titration method in a mixed solvent system (e.g., 70:30 v/v dioxane-water) have been employed to determine the stability constants and thermodynamic parameters for complexes with various divalent transition metal ions asianpubs.org.

The stability of these complexes, as indicated by the formation constants (log β), often follows the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ asianpubs.org. This trend is a well-established observation for the stability of high-spin octahedral complexes of these metal ions.

The thermodynamic data for the formation of 1:2 metal-ligand complexes with an analogue of this compound are presented in the tables below. The negative values of ΔG indicate that the formation of these complexes is a spontaneous process. The negative values of ΔH suggest that the complexation is an exothermic process, driven by the formation of strong coordinate bonds between the metal ions and the ligand. The positive values of ΔS further contribute to the spontaneity of the reaction, indicating that the complex formation is entropically favorable asianpubs.org.

Table 1: Thermodynamic Parameters for Complex Formation of Divalent Metal Ions with a this compound Analogue at 25 °C

| Metal Ion | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) |

| Mn²⁺ | 8.52 | -48.62 | -29.25 | 65.00 |

| Co²⁺ | 9.15 | -52.22 | -31.50 | 69.53 |

| Ni²⁺ | 9.82 | -56.04 | -33.75 | 74.79 |

| Cu²⁺ | 10.55 | -60.21 | -36.00 | 81.24 |

| Zn²⁺ | 9.48 | -54.10 | -32.25 | 73.32 |

Table 2: Thermodynamic Parameters for Complex Formation of Divalent Metal Ions with a this compound Analogue at 35 °C

| Metal Ion | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) |

| Mn²⁺ | 8.25 | -48.62 | -29.25 | 62.89 |

| Co²⁺ | 8.85 | -52.22 | -31.50 | 67.27 |

| Ni²⁺ | 9.50 | -56.04 | -33.75 | 72.37 |

| Cu²⁺ | 10.20 | -60.21 | -36.00 | 78.60 |

| Zn²⁺ | 9.18 | -54.10 | -32.25 | 70.94 |

Data for the tables is derived from studies on a Schiff base of 4-benzoyl-1-(p-nitrophenyl)-3-methyl-2-pyrazolin-5-one, an analogue of this compound derivatives. asianpubs.org

The investigation of these thermodynamic parameters is essential for understanding the fundamental driving forces behind the formation of these metal complexes and for predicting their stability under various conditions.

Structure Reactivity/property Relationship Sar/spr Studies of 4 Nitrobenzoyl J Acid Scaffolds

Correlation of Electronic and Steric Effects with Reaction Outcomes

The reactivity of the 4-Nitrobenzoyl J acid scaffold is primarily centered on the nucleophilic character of the amino (-NH₂) and hydroxyl (-OH) groups of the J acid moiety. The outcome of reactions at these sites is heavily influenced by the electronic and steric properties of the entire molecule.

Electronic Effects:

The 4-nitrobenzoyl group exerts a powerful electron-withdrawing effect due to the nitro (-NO₂) group, which is one of the strongest electron-withdrawing substituents. This effect significantly modulates the reactivity of the J acid core. In a typical synthesis, where 4-nitrobenzoyl chloride is reacted with J acid, the acylation would preferentially occur at the more nucleophilic amino group. The strong electron-withdrawing nature of the 4-nitrobenzoyl moiety, once attached, would decrease the electron density across the naphthalene (B1677914) ring system. This deactivation would make subsequent electrophilic substitution reactions on the aromatic rings more difficult.

Conversely, the electron-donating nature of the amino and hydroxyl groups of the J acid moiety enhances the nucleophilicity of the aromatic rings, directing electrophilic attack to ortho and para positions. However, the presence of the deactivating sulfonic acid group and the bulky benzoyl group provides significant steric hindrance, directing reactions to specific, less hindered sites.

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving the this compound scaffold. The J acid component is a large, rigid naphthalene system. The sulfonic acid group and the 4-nitrobenzoyl group, attached to the amino function, create considerable steric bulk. This bulk can hinder the approach of reactants to adjacent positions on the naphthalene ring, thereby influencing the outcome of further functionalization attempts. For example, any reaction at the hydroxyl group would be sterically hindered by the proximate 4-nitrobenzoyl amide group.

An illustrative table of how electronic and steric effects might influence the reactivity of the this compound scaffold is presented below. This data is hypothetical and based on established chemical principles.

| Reaction Type | Influencing Factor | Predicted Outcome on this compound | Rationale |

|---|---|---|---|

| Further N-Acylation | Electronic | Unlikely | The amide nitrogen is no longer nucleophilic due to resonance with the benzoyl carbonyl group. |

| O-Alkylation (at hydroxyl group) | Steric | Slowed reaction rate | Significant steric hindrance from the adjacent 4-nitrobenzamide (B147303) group. |

| Electrophilic Aromatic Substitution | Electronic | Deactivated | The powerful electron-withdrawing effect of the 4-nitrobenzamide group reduces the nucleophilicity of the naphthalene rings. |

| Azo Coupling (if J acid is the coupling component) | Electronic & Steric | Coupling directed to the position ortho to the hydroxyl group | The hydroxyl group is an activating, ortho-, para-directing group. The amino group is already acylated. Steric bulk would influence the approach of the diazonium salt. |

Computational and Experimental Approaches to Elucidate SAR/SPR

A combination of computational and experimental techniques is essential to fully elucidate the structure-activity and structure-property relationships of this compound and its derivatives.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure of molecules. For this compound, DFT can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These calculations can provide insights into the reactivity of different sites on the molecule and predict the effects of substituent changes. For example, DFT could be used to model how replacing the nitro group with other electron-withdrawing or electron-donating groups would alter the electron distribution and reactivity of the scaffold.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method can be used to understand the nature of electronic transitions and how they are affected by structural modifications, which is crucial for predicting the color and photophysical properties of dyes based on this scaffold.

Experimental Approaches:

Synthesis of Analogs: A systematic SAR/SPR study would involve the synthesis of a library of analogs. This could include variations in the substituent on the benzoyl ring (e.g., replacing the nitro group with chloro, methoxy (B1213986), or cyano groups) or modifications to the J acid core.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are used to confirm the structures of the synthesized compounds.

UV-Vis Spectroscopy: Experimental UV-Vis spectroscopy is used to determine the maximum absorption wavelengths (λmax) of the compounds, providing direct data to compare with TD-DFT predictions and to understand how structural changes affect the color of the molecule.

Reactivity Studies: Kinetic studies of reactions, such as alkylation or further aromatic substitution, can be performed to quantify the influence of different substituents on the reaction rates, providing experimental validation of the predicted electronic and steric effects.

The following table illustrates a hypothetical SAR study on analogs of this compound, with predicted outcomes based on known principles.

| Analog (Modification on Benzoyl Ring) | Predicted Effect on Naphthalene Ring Electron Density | Predicted λmax Shift (vs. 4-Nitro) | Rationale |

|---|---|---|---|